molecular formula C19H31N5OS B6070268 1-(4-Methylpiperazin-1-yl)-3-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]propan-1-one

1-(4-Methylpiperazin-1-yl)-3-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]propan-1-one

Cat. No.: B6070268
M. Wt: 377.5 g/mol
InChI Key: MGRSKZYGHDOIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperazin-1-yl)-3-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]propan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a piperidine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazin-1-yl)-3-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]propan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-chloro-5-methylthiopyrimidine with appropriate reagents.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final compound is obtained by coupling the piperazine, pyrimidine, and piperidine rings through a series of condensation reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine ring, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)-3-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-3-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]propan-1-one
  • 1-(4-Methylpiperazin-1-yl)-3-[1-[(2-chloropyrimidin-5-yl)methyl]piperidin-3-yl]propan-1-one

Uniqueness: 1-(4-Methylpiperazin-1-yl)-3-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]propan-1-one is unique due to the presence of the methylsulfanyl group in the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5OS/c1-22-8-10-24(11-9-22)18(25)6-5-16-4-3-7-23(14-16)15-17-12-20-19(26-2)21-13-17/h12-13,16H,3-11,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRSKZYGHDOIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2CCCN(C2)CC3=CN=C(N=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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